molecular formula C6H9NO2 B177700 5-Isopropyl-3-isoxazolol CAS No. 10004-47-4

5-Isopropyl-3-isoxazolol

Cat. No.: B177700
CAS No.: 10004-47-4
M. Wt: 127.14 g/mol
InChI Key: WKKVFNUVMXLZDZ-UHFFFAOYSA-N
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Description

5-Isopropyl-3-isoxazolol: is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-3-isoxazolol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-diketones or their synthetic equivalents. The reaction conditions often require a basic environment to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-3-isoxazolol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: 5-Isopropyl-3-isoxazolol is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are being explored in various medical fields. It may serve as a lead compound for developing new medications targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-isoxazolol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    5-Methyl-3-isoxazolol: Used as a soil fungicide and growth promoter.

    3,5-Dimethylisoxazole: Known for its antimicrobial properties.

    3-Isopropyl-5-methylisoxazole: Studied for its potential therapeutic effects.

Uniqueness: 5-Isopropyl-3-isoxazolol stands out due to its specific isopropyl substitution, which may confer unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)7-9-5/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVFNUVMXLZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10004-47-4
Record name 5-propan-2-yl-1,2-oxazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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